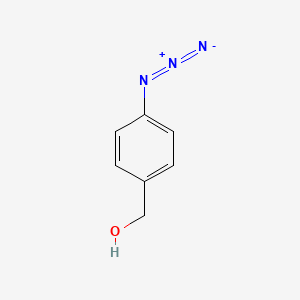

(4-Azidophenyl)methanol

Descripción general

Descripción

(4-Azidophenyl)methanol is an organic compound characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a methanol group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: (4-Azidophenyl)methanol can be synthesized through the diazotization of 4-aminobenzyl alcohol followed by azidation. The process involves the following steps:

Diazotization: 4-aminobenzyl alcohol is treated with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt.

Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: (4-Azidophenyl)methanol undergoes various chemical reactions, including:

Reduction: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The azide group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Sodium azide (NaN3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Cycloaddition: Copper(I) catalysts in the presence of alkynes.

Major Products:

Reduction: 4-aminophenylmethanol.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Cycloaddition: Triazole derivatives

Aplicaciones Científicas De Investigación

Chemical Synthesis and Functionalization

(4-Azidophenyl)methanol serves as an essential building block in organic synthesis, particularly in the development of complex molecules through click chemistry. The azide group is highly reactive and can participate in 1,3-dipolar cycloaddition reactions, leading to the formation of triazoles, which are valuable in drug discovery and materials science .

Key Reactions:

- Click Chemistry: The azide group can react with alkynes to form triazoles, which are crucial intermediates in the synthesis of pharmaceuticals and functional materials.

- Copper-Catalyzed Cycloaddition: This method allows for further functionalization of this compound, enhancing its utility in creating diverse chemical entities .

Protecting Group in Peptoid Synthesis

One of the notable applications of this compound is its role as a protecting group for thiols in peptoid synthesis. The compound can be cleaved under mild conditions using a Staudinger reduction, making it a versatile option for protecting sensitive functional groups during synthetic procedures .

Case Study: Peptoid Synthesis

In a study involving the synthesis of peptoid-peptide hybrids, this compound was utilized to protect thiol groups during the assembly of peptoids. The successful incorporation of protected aminothiols demonstrated its effectiveness in maintaining structural integrity during synthesis .

Materials Chemistry

The unique properties of this compound allow for its application in materials chemistry. Its ability to undergo various transformations makes it suitable for developing novel materials with tailored properties.

Applications in Materials:

- Functional Polymers: The compound can be incorporated into polymer matrices to impart specific functionalities through subsequent chemical modifications .

- Surface Modification: By utilizing its reactive azide group, this compound can be used to modify surfaces for enhanced adhesion or biocompatibility in biomedical applications .

Biological Applications

While primarily used in synthetic chemistry, this compound also has potential biological applications due to its ability to modify biomolecules.

Bioconjugation Chemistry:

The azide group allows for selective labeling of proteins and other biomolecules through click reactions, facilitating studies in cellular biology and drug development . This property is particularly useful for attaching therapeutic agents to targeting moieties.

Summary of Key Features

| Feature | Description |

|---|---|

| Chemical Structure | Contains an azide group (-N₃) at the para position relative to a methanol group |

| Reactivity | Participates in click chemistry and cycloaddition reactions |

| Protecting Group Utility | Effective for protecting thiols during peptoid synthesis |

| Materials Applications | Used in functional polymers and surface modifications |

| Bioconjugation Potential | Enables selective labeling of biomolecules |

Mecanismo De Acción

The mechanism of action of (4-Azidophenyl)methanol primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the azide group can be reduced to an amine, allowing for further functionalization of the molecule .

Comparación Con Compuestos Similares

- (4-Azidophenyl)acetic acid

- (4-Azidophenyl)ethanol

- (4-Azidophenyl)amine

Comparison: (4-Azidophenyl)methanol is unique due to the presence of both an azide group and a hydroxyl group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds that may only have one functional group. For example, (4-Azidophenyl)amine primarily undergoes reactions involving the amine group, while this compound can participate in reactions involving both the azide and hydroxyl groups .

Actividad Biológica

(4-Azidophenyl)methanol, a compound featuring an azide functional group, has garnered attention in the field of organic chemistry and biochemistry due to its versatile applications. Its unique properties allow it to participate in various chemical reactions, making it a valuable tool in synthetic chemistry and biological studies. This article focuses on the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and safety considerations.

This compound is characterized by the presence of an azide group (-N₃) attached to a phenyl ring and a hydroxymethyl group (-CH₂OH). The azide functionality is known for its reactivity, particularly in click chemistry, where it can undergo 1,3-dipolar cycloaddition reactions. This property is crucial for its applications in bioconjugation and material science.

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For example, derivatives of aryl azides have shown cytotoxic effects against various cancer cell lines, including bladder cancer cells (T24) and cervical cancer cells (Hela). The mechanism often involves induction of apoptosis and cell cycle arrest.

- Case Study: Anticancer Effects on T24 Cell Line

- Compound Tested : Arctigenin (related structure)

- Method : MTT assay for cytotoxicity

- Findings : Arctigenin exhibited significant dose-dependent inhibition of T24 cell viability, with IC50 values indicating strong anticancer activity.

| Treatment Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 20 | 70 |

| 40 | 50 |

| 80 | 30 |

| 100 | 10 |

2. Role as a Protecting Group

This compound can function as a protecting group for thiols in peptide synthesis. This property allows for the selective modification of biomolecules without disrupting other functional groups.

- Mechanism : The azide can be cleaved under mild conditions using Staudinger reduction, enabling the release of the thiol group when required.

- Application : This feature is particularly useful in synthesizing peptoid-peptide hybrids for drug development.

Safety Considerations

The handling of azides requires caution due to their potential explosive nature under certain conditions. Studies have indicated that this compound must be stored and handled following strict safety protocols to mitigate risks associated with thermal decomposition or shock sensitivity.

Propiedades

IUPAC Name |

(4-azidophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-7-3-1-6(5-11)2-4-7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKVUCLUCOBNIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.